

Technical Support Center: GSK-1292263 Hydrochloride In Vivo Studies

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Compound of Interest		
Compound Name:	GSK-1292263 hydrochloride	
Cat. No.:	B3026620	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **GSK-1292263 hydrochloride** in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GSK-1292263 hydrochloride?

A1: **GSK-1292263 hydrochloride** is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1] Activation of GPR119, primarily expressed on enteroendocrine K and L cells and pancreatic beta cells, stimulates the Gs alpha subunit of the G protein.[2] This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels promote the release of glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY) from the gut, and enhance glucose-dependent insulin secretion from pancreatic beta cells.[2][3]

Q2: What are the reported in vivo dosages of **GSK-1292263 hydrochloride** in rats?

A2: Several studies have reported effective oral dosages of GSK-1292263 in rat models. Single doses ranging from 3 to 30 mg/kg have been shown to increase levels of circulating gastrointestinal peptides in male Sprague-Dawley rats.[4] In hyperinsulinemic-euglycemic clamp studies, doses of 10 or 30 mg/kg were administered.[5] For longer-term studies, a 6-week study in Zucker diabetic fatty rats was conducted, and a separate study in neonatal streptozotocin-induced diabetic rats utilized a 30 mg/kg dose.[4][6]







Q3: How should **GSK-1292263 hydrochloride** be prepared for oral administration in in vivo studies?

A3: **GSK-1292263 hydrochloride** is soluble in DMSO but insoluble in water and ethanol. For in vivo oral administration, a common method is to first dissolve the compound in a minimal amount of DMSO and then create a suspension in a vehicle like corn oil.[7] Alternatively, a formulation using 30% propylene glycol, 5% Tween 80, and 65% D5W (5% dextrose in water) has been described.[5] It is recommended to prepare the dosing solution fresh on the day of the experiment.[7]

Q4: What are the expected physiological effects of GSK-1292263 hydrochloride in vivo?

A4: In preclinical rodent models, GSK-1292263 has been shown to enhance glucose-dependent insulin secretion, improve glucose tolerance, and increase the secretion of gut hormones, including GLP-1, GIP, and PYY.[3][5] Notably, a significant and profound increase in circulating levels of PYY has been consistently observed.[3][4] In human studies, while the effect on glucose control was not significant, a five-fold increase in plasma total PYY levels was reported.[3]

Q5: Are there any known off-target effects or potential side effects?

A5: In vitro studies have shown that GSK-1292263 has little to no inhibitory effect on major CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) at concentrations up to 30 μ M.[8] However, it did show some inhibition of BCRP and OATP1B1 transporters.[8] In human clinical trials, the most common drug-related adverse effects were mild and included headache, dizziness, hyperhidrosis, and flushing.[4] Hypoglycemia was reported following an oral glucose tolerance test but not with repeated daily dosing.[4]

Troubleshooting Guide

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Issue	Potential Cause	Recommended Solution
Variability in experimental results between animals.	1. Inconsistent dosing volume or technique.2. Animal stress affecting physiological responses.3. Improper formulation leading to inconsistent drug concentration.	1. Ensure accurate weighing of each animal for precise dose calculation. Utilize proper oral gavage technique to minimize stress and ensure complete dose delivery.[9][10]2. Acclimatize animals to handling and the experimental environment before the study begins.3. Ensure the dosing solution is a homogenous suspension before each administration. Prepare fresh solutions daily.[7]
Suboptimal or no observed effect on glucose metabolism.	1. Insufficient dosage for the specific animal model or disease state.2. Rapid metabolism or clearance of the compound.3. Tachyphylaxis (reduced response) with repeated dosing.	1. Perform a dose-response study to determine the optimal effective dose (e.g., starting with the 3-30 mg/kg range reported in rats).[4]2. While the half-life in humans is 12-18 hours, this may differ in rodents.[4] Consider a twice-daily dosing regimen if a sustained effect is needed.3. Although not extensively reported for PYY effects, tachyphylaxis has been observed for some GPR119 agonists.[11] If effects diminish over time, consider this possibility in the experimental design.
Precipitation of the compound in the dosing vehicle.	1. Poor solubility of GSK- 1292263 hydrochloride in the	Ensure the initial stock solution in DMSO is fully dissolved before dilution into

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chosen vehicle.2. Temperature changes affecting solubility.

the final vehicle (e.g., corn oil). [7] Sonication may aid in dissolution.[7]2. Prepare and store the dosing solution at a consistent temperature. If using a suspension, ensure it is well-mixed before each use.

Signs of distress in animals post-dosing (e.g., labored breathing).

1. Accidental administration into the trachea instead of the esophagus during oral gavage.2. Esophageal or stomach injury from improper gavage technique.

1. Ensure personnel are thoroughly trained in proper oral gavage techniques. Use appropriate gavage needle size and length for the animal. [9][10]2. If resistance is felt during gavage, do not force the needle.[9] Monitor animals for at least 10-15 minutes post-dosing for any signs of distress.[12]

Data Presentation

Table 1: Summary of In Vivo Dosages for GSK-1292263 Hydrochloride in Rats



Animal Model	Dosage Range	Administration Route	Study Type	Reference
Male Sprague- Dawley Rats	3 - 30 mg/kg (single dose)	Oral	Pharmacodynam ic	[4]
Male Sprague- Dawley Rats	10 and 30 mg/kg	Oral	Hyperinsulinemic -euglycemic clamp	[5]
Zucker Diabetic Fatty Rats	Not specified	Oral	6-week study	[4]
Neonatal STZ- induced Diabetic SD Rats	30 mg/kg	Oral	2-week study	[6]

Table 2: Key Pharmacodynamic Effects of GSK-1292263 Hydrochloride

Parameter	Species	Effect	Dosage	Reference
Gastrointestinal Peptides (GLP-1, GIP, PYY)	Rat	Increased circulating levels	3 - 30 mg/kg	[4]
Peak Insulin Response	Rat	30-60% increase	Not specified	[4]
Plasma Total PYY	Human	~5-fold increase	300 mg BID	[3]
Glucose Control	Human (Type 2 Diabetes)	No significant improvement	100-600 mg/day	[3]

Experimental Protocols

Protocol 1: Preparation of **GSK-1292263 Hydrochloride** for Oral Gavage in Rats (Corn Oil Vehicle)

Materials:



- GSK-1292263 hydrochloride powder
- Dimethyl sulfoxide (DMSO)
- Corn oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Procedure:
 - 1. Calculate the required amount of **GSK-1292263 hydrochloride** based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
 - 2. Prepare a concentrated stock solution by dissolving the **GSK-1292263 hydrochloride** powder in DMSO. For example, create a 20 mg/mL stock solution.[7] Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
 - 3. For a final dosing volume of 5 mL/kg, calculate the volume of the stock solution needed for each animal.
 - 4. On the day of dosing, for each animal, add the calculated volume of the DMSO stock solution to the appropriate volume of corn oil to achieve the final desired concentration and a 10% DMSO co-solvent concentration (e.g., for a 1 mL final volume, add 100 μ L of the 20 mg/mL DMSO stock to 900 μ L of corn oil).[7]
 - 5. Vortex the solution vigorously to create a uniform suspension.
 - 6. Keep the solution well-mixed during the dosing procedure to ensure consistent administration.

Protocol 2: Oral Gavage Administration in Rats

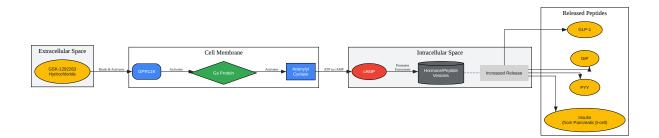
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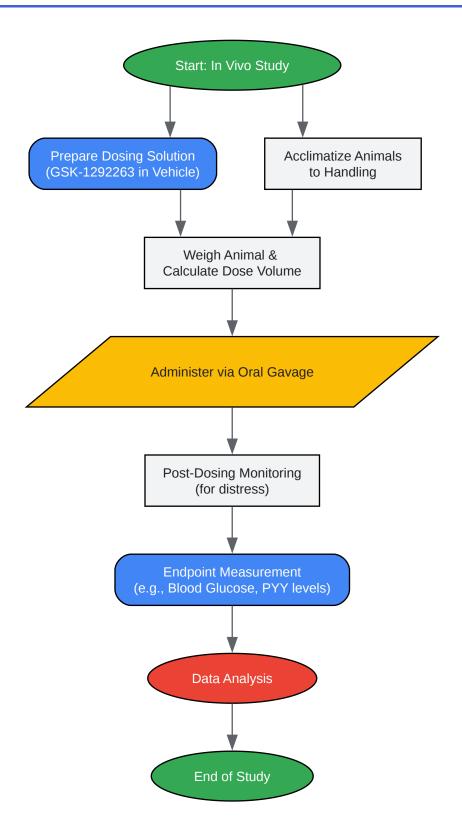
- Prepared dosing solution
- Appropriately sized gavage needle for rats (e.g., 16-18 gauge, flexible or curved with a rounded tip).[9]
- Syringe (1 mL or 3 mL)
- Animal scale
- Procedure:
 - 1. Weigh each rat accurately immediately before dosing to calculate the precise volume to be administered. The maximum recommended dosing volume is 10 mL/kg.[10]
 - 2. Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the nose to prevent over-insertion.[9]
 - 3. Draw the calculated volume of the dosing suspension into the syringe.
 - 4. Properly restrain the rat to immobilize its head and straighten the neck and esophagus. [10]
 - 5. Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[9]
 - 6. Once in the esophagus, slowly dispense the content of the syringe.
 - 7. Gently remove the gavage needle along the same path of insertion.
 - 8. Return the animal to its cage and monitor for any signs of distress for at least 15 minutes. [12]

Mandatory Visualizations









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